3-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16477390 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiallergic Activity
One study explored the synthesis of antiallergic compounds, including derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine and their tetrazole analogues, demonstrating significant antiallergic activity. This research underscores the potential of pyrazolopyridin derivatives in developing antiallergic agents, with some derivatives showing potency up to 184 times that of disodium cromoglycate, a known antiallergic drug. These findings suggest avenues for further exploration of similar compounds for antiallergic applications (A. Nohara et al., 1985).
Color Tuning in Iridium Complexes
Another research domain involves the synthesis and characterization of iridium complexes with tetrazolate ligands, highlighting the essential role of ancillary ligands in color tuning for potential applications in light-emitting devices. This study exemplifies the manipulation of electronic properties through structural modifications, offering insights into the development of materials with tailored photophysical properties (Stefano Stagni et al., 2008).
Antimicrobial and Antioxidant Properties
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities have been documented. This includes the creation of pyridotriazine and pyridine–pyrazole hybrid derivatives, showcasing the potential of such compounds in addressing microbial infections and oxidative stress (E. M. Flefel et al., 2018).
Heterocyclic Ring Systems with Biological Activities
Research into spiro-pyrazole-3,3′-thiopyrano[2,3-b]pyridines and azolo[a]pyrido[2′,3′:5,6]thiopyrano[3,4-d]pyrimidines has revealed compounds with high antifungal and antibacterial activities. These studies highlight the therapeutic potential of heterocyclic compounds with pyrazolo[4,3-c]pyridin frameworks in developing new antimicrobial agents (K. Dawood, 2005).
Properties
IUPAC Name |
3-[2-oxo-2-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11(2)17-13-9-23(8-7-15(13)19-21-17)16(25)10-24-18(26)12-5-3-4-6-14(12)20-22-24/h3-6,11H,7-10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFVCBXZYJVSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=C1CN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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